molecular formula C17H17BrN2O3S B2587577 2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 946216-14-4

2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2587577
CAS No.: 946216-14-4
M. Wt: 409.3
InChI Key: BVVNWMZGCJQLBV-UHFFFAOYSA-N
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Description

2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H17BrN2O3S and its molecular weight is 409.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research on related compounds demonstrates the versatility of bromo-benzamide derivatives in synthetic chemistry. For instance, the base-catalyzed reactions of α-bromo-N-benzyl-propionamide and -isobutyramide with sodium hydride lead to the formation of 2-amino-oxazolidinones, highlighting the potential of bromo-benzamide derivatives in synthesizing cyclic compounds with potential biological activity (Zanotti et al., 1980). Additionally, the synthesis of complex molecules, such as orally active CCR5 antagonists, involves steps like bromination and the Suzuki−Miyaura reaction, underscoring the role of bromo-substituted compounds in medicinal chemistry synthesis (Ikemoto et al., 2005).

Antimicrobial Activity

Compounds structurally related to 2-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide have been evaluated for their antimicrobial activity. For instance, new thiourea derivatives exhibited significant anti-pathogenic activity against bacterial strains capable of biofilm formation, suggesting the potential of bromo-benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011). Similarly, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine motifs showed promising antimicrobial activity, indicating the relevance of these structural motifs in designing new antimicrobial compounds (Desai et al., 2013).

Potential Antipsychotic Agents

Research into conformationally restricted analogues of remoxipride, which share structural similarities with the subject compound, has explored their affinity for the dopamine D-2 receptor, an area of significant interest in the development of antipsychotic medications. Although these studies did not show enhanced affinities, they contribute to understanding the structural requirements for dopaminergic activity and could inform future research into related benzamide derivatives (Norman et al., 1993).

Properties

IUPAC Name

2-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVNWMZGCJQLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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